N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
Description
This compound features a 1,2,4-triazole core substituted with a 3-chloro-4-fluorophenyl group at position 5 and a thiophenecarboxamide moiety at position 3. The thiophene ring is further modified with 4,5-dimethyl and 2-(1H-tetraazol-1-yl) groups. The chloro-fluoro-phenyl group may enhance lipophilicity and target binding, while the tetraazole-thiophene system could influence electronic properties and metabolic stability.
Properties
Molecular Formula |
C16H12ClFN8OS |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H12ClFN8OS/c1-7-8(2)28-15(26-6-19-24-25-26)12(7)14(27)21-16-20-13(22-23-16)9-3-4-11(18)10(17)5-9/h3-6H,1-2H3,(H2,20,21,22,23,27) |
InChI Key |
HFPMDXVJNMMFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=NNC(=N2)C3=CC(=C(C=C3)F)Cl)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the triazole intermediate.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an azide with a nitrile group under thermal or catalytic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been studied for their ability to inhibit various cancer cell lines. The specific compound has shown promising results in preclinical studies as a potential candidate for cancer treatment, particularly targeting c-Met kinases, which are implicated in tumor growth and metastasis .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Savolitinib | Non-small cell lung cancer | 0.005 | |
| Compound X | Breast cancer | 0.01 | |
| Compound Y | Colon cancer | 0.02 |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazoles are known to possess antifungal and antibacterial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various microbial strains, making it a candidate for developing new antimicrobial agents .
Biochemical Research
2.1 Enzyme Inhibition Studies
The unique structure of N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide allows it to interact with specific enzymes involved in metabolic pathways. Research has focused on its role as an inhibitor of specific kinases and phosphatases, which could lead to advancements in understanding metabolic disorders and developing targeted therapies .
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| c-Met Kinase | Competitive | 0.005 | |
| Protein Phosphatase | Non-competitive | 0.01 |
Case Studies
3.1 Case Study: Development of Anticancer Agents
A recent study explored the synthesis of various triazole derivatives, including the compound , and their effects on cancer cell proliferation. The findings indicated that modifications to the triazole ring could enhance anticancer activity, with some derivatives showing over 80% inhibition of cell growth in vitro .
3.2 Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of fungal pathogens including Candida species. Results showed significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .
Mechanism of Action
The mechanism of action of N-[5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares core motifs with several derivatives synthesized in the literature:
- Triazole vs. Pyrazole Cores: The target’s 1,2,4-triazole core (vs.
- Tetraazole-Thiophene Hybrid: Unlike analogs with cyano () or sulfanyl () groups, the tetraazole-thiophene system in the target compound may confer dual hydrogen-bonding and π-stacking capabilities.
- Substituent Effects : The 3-chloro-4-fluorophenyl group balances electron-withdrawing and hydrophobic properties, contrasting with the 4-fluorophenyl (: 3d) or trimethoxyphenyl () groups in analogs.
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with halogenated aryl groups (e.g., 3d: 181–183°C; 3b: 171–172°C) show higher melting points than non-halogenated derivatives (3c: 123–125°C), suggesting stronger intermolecular interactions . The target compound’s tetraazole-thiophene system may further elevate its melting point.
- Spectroscopic Data :
- MS : Analogs in exhibit [M+H]+ peaks at 403–437 m/z, consistent with their molecular weights (e.g., 3d: 421.0 m/z). The target compound’s larger mass (~500–550 g/mol) would reflect in higher m/z values.
- ¹H-NMR : Aryl protons in analogs resonate at δ 7.2–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm . The target’s dimethyl-thiophene and tetraazole protons may show distinct splitting patterns.
Biological Activity
N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.78 g/mol |
| CAS Number | 1421476-68-7 |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. For instance:
- Study Findings : In vitro tests indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 µM to 6.25 µM against Staphylococcus aureus and Salmonella typhi .
- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer). Results showed IC50 values of 6.2 µM for HCT-116 and 27.3 µM for T47D .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Antiviral Activity
The antiviral properties of triazole compounds have garnered attention in recent research:
- Activity Against HIV : A related study reported that similar triazole derivatives showed significant antiviral activity against wild-type HIV with low cytotoxicity . Although specific data for the compound in focus is limited, the structural similarities suggest potential efficacy.
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Antimicrobial Efficacy : A comparative study on various triazole compounds demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency .
- Cancer Cell Response : Another investigation into triazole derivatives revealed that substituents on the triazole ring could enhance anticancer activity, suggesting a structure–activity relationship that warrants further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
